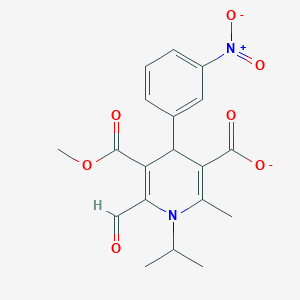

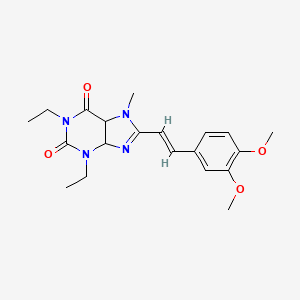

(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methylxanthine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment for Parkinson’s disease. It is marketed under the brand name Nourianz and is primarily used to reduce “off” episodes in patients undergoing treatment with levodopa/carbidopa . These “off” episodes are periods when the medication’s effects wear off, leading to a resurgence of Parkinson’s symptoms such as tremors and difficulty walking .

准备方法

The preparation of Istradefylline involves several synthetic routes and reaction conditions. One method includes the preparation of different crystalline forms of Istradefylline using various solvents such as ethanol, methanol, and acetonitrile . The process involves the culture and identification of crystals, followed by the preparation of solid forms through powder direct compression . Another method involves the separation and identification of impurities in the intermediate stages of Istradefylline synthesis using high-performance liquid chromatography .

化学反应分析

Istradefylline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanol, methanol, and acetonitrile . The major products formed from these reactions are different crystalline forms of Istradefylline, which vary in solubility and dissolution rates . The dissolution rate of these forms is significantly influenced by the pH of the solution, with forms prepared in ethanol and acetonitrile showing higher dissolution rates compared to those prepared in methanol .

科学研究应用

Istradefylline has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is primarily used in the treatment of Parkinson’s disease to improve motor function and reduce dyskinesia . The compound has also been studied for its potential use in other neurological disorders due to its selective antagonism of adenosine A2A receptors . Additionally, Istradefylline’s unique crystal forms have been investigated for their solubility and dissolution profiles, which are crucial for its bioavailability and therapeutic efficacy .

作用机制

Istradefylline exerts its effects by selectively antagonizing adenosine A2A receptors, which are predominantly found in the basal ganglia, a region of the brain involved in motor control . By inhibiting these receptors, Istradefylline enhances the effects of dopamine, a neurotransmitter that is deficient in Parkinson’s disease . The compound binds to the A2A receptor within an A2A-D2 receptor tetramer, functioning as a negative allosteric modulator towards the other A2A receptor, thereby inhibiting the effects of adenosine and promoting dopamine-mediated movement .

相似化合物的比较

Istradefylline is unique among adenosine A2A receptor antagonists due to its selective action and clinical efficacy in reducing “off” episodes in Parkinson’s disease . Similar compounds include other adenosine receptor antagonists such as caffeine and theophylline, which also exhibit antagonistic effects on adenosine receptors but lack the selectivity and clinical efficacy of Istradefylline . Additionally, Istradefylline’s unique crystal forms and their impact on solubility and dissolution rates further distinguish it from other compounds in its class .

属性

分子式 |

C20H26N4O4 |

|---|---|

分子量 |

386.4 g/mol |

IUPAC 名称 |

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-4,5-dihydropurine-2,6-dione |

InChI |

InChI=1S/C20H26N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12,17-18H,6-7H2,1-5H3/b11-9+ |

InChI 键 |

QKHHXWWVMUFQSR-PKNBQFBNSA-N |

手性 SMILES |

CCN1C2C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |

规范 SMILES |

CCN1C2C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea](/img/structure/B14798494.png)

![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)

![(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one](/img/structure/B14798507.png)

![8-Cyclohexyl-N-Methoxy-5-Oxo-2-{[4-(2-Pyrrolidin-1-Ylethyl)phenyl]amino}-5,8-Dihydropyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B14798521.png)

![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)

![4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline](/img/structure/B14798560.png)

![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)